molecular formula C21H14O5S B2699378 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate CAS No. 847183-02-2

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Cat. No.: B2699378
CAS No.: 847183-02-2
M. Wt: 378.4
InChI Key: GENGHECEXOWBDS-UNOMPAQXSA-N
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Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C21H14O5S and its molecular weight is 378.4. The purity is usually 95%.
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Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a benzofuran moiety, a thiophene ring, and a methoxybenzoate group. The structural formula can be represented as follows:

C19H17O4S\text{C}_{19}\text{H}_{17}\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Antimicrobial activity is one of the most studied properties of this class of compounds.

Case Studies:

  • In Vitro Studies: A study assessed the antimicrobial efficacy of various derivatives containing benzofuran and thiophene rings. The results indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ampicillin .
    CompoundMIC (mg/mL)Bacterial Strain
    (Z)-3-oxo...0.004–0.03En. Cloacae
    (Z)-3-oxo...0.008–0.06E. coli

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or cellular pathways.

  • Enzyme Inhibition: Similar compounds have been shown to inhibit monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. The inhibition profiles suggest that the presence of aromatic rings enhances binding affinity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran in various human cell lines.

Findings:

  • Cell Line Testing: In studies involving human cancer cell lines such as HeLa and A549, the compound demonstrated selective cytotoxicity with IC50 values indicating effective proliferation inhibition without significant toxicity at therapeutic concentrations .
    Cell LineIC50 (µM)
    HeLa5.0
    A5497.0

Scientific Research Applications

Anticancer Activity

Research has identified that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit potent anticancer properties. For example, derivatives with thiophene rings have shown significant inhibition of tubulin polymerization, acting through the colchicine site of tubulin. These compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as antitumor agents .

Antimicrobial Properties

Studies have indicated that thiophene-linked compounds possess antimicrobial activity. The structural characteristics of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives allow them to interact effectively with microbial targets. This has led to the exploration of their use in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Similar thiophene derivatives have been shown to inhibit free radical-induced lipid oxidation, which is crucial for preventing oxidative stress-related diseases. The inhibition rates observed in studies range significantly, showcasing their potential in developing antioxidant therapies .

Synthesis Pathways

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Functionalization with methoxy and carbonyl groups to enhance biological activity.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of related compounds, a series of benzofuran derivatives were synthesized and tested against human osteosarcoma xenografts in nude mice. The results indicated that compounds with similar structural features to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran exhibited significant tumor growth inhibition compared to controls .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiophene-containing compounds demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis revealed that modifications at specific positions on the thiophene ring significantly influenced antimicrobial potency .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-17-7-3-2-6-16(17)21(23)25-13-8-9-15-18(11-13)26-19(20(15)22)12-14-5-4-10-27-14/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENGHECEXOWBDS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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